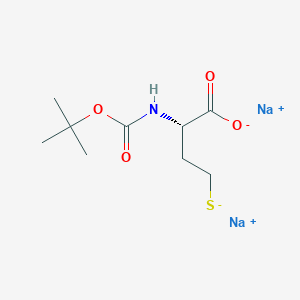![molecular formula C18H20ClKN3NaO14S4 B14796645 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt): is a complex compound with a long name! Let’s break it down:
1H-Pyrazole: This refers to the pyrazole ring system, which is a five-membered heterocyclic ring containing two nitrogen atoms.
3-carboxylic acid: Indicates that there is a carboxylic acid functional group attached to the third carbon of the pyrazole ring.
4,5-dihydro-5-oxo: This part suggests that there are additional substituents on the pyrazole ring.
4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]: Describes a complex azo dye structure with sulfonate groups.
1-(4-sulfophenyl): Indicates another sulfonate group attached to the phenyl ring.
(sodium salt): The compound exists as a sodium salt.
Análisis De Reacciones Químicas
The compound may undergo various chemical reactions due to its functional groups:
Azo coupling reactions: The azo group (N=N) can react with other compounds to form new azo dyes.
Carboxylation reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Sulfonation reactions: The sulfonate groups (SO₃⁻) can be involved in electrophilic aromatic substitution reactions.
Common reagents and conditions for these reactions would include diazonium salts for azo coupling, carboxylation agents (such as CO₂ or acyl chlorides), and sulfuric acid for sulfonation.
Major products formed from these reactions would include various derivatives of this complex compound with modified functional groups.
Aplicaciones Científicas De Investigación
The scientific research applications of this compound are diverse:
Chemistry: It serves as a model compound for studying azo dyes and their reactivity.
Biology: It could be used as a fluorescent probe or marker due to its complex structure.
Medicine: Research into potential pharmaceutical applications is ongoing.
Industry: Its unique structure may find applications in materials science or catalysis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects would depend on its specific application. its functional groups (azo, carboxylic acid, sulfonate) suggest potential interactions with biological targets or materials surfaces.
Propiedades
Fórmula molecular |
C18H20ClKN3NaO14S4 |
|---|---|
Peso molecular |
728.2 g/mol |
Nombre IUPAC |
potassium;sodium;2-[4-[[3-chloro-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-N-(2-sulfonatooxyethyl)anilino]ethyl sulfate |
InChI |
InChI=1S/C18H22ClN3O14S4.K.Na/c19-17-13-15(3-6-18(17)37(23,24)12-11-36-40(31,32)33)21-20-14-1-4-16(5-2-14)22(7-9-34-38(25,26)27)8-10-35-39(28,29)30;;/h1-6,13H,7-12H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
Clave InChI |
VMEXMBMNFWHXTE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)Cl)N(CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)

![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
![2-amino-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14796605.png)




![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![Olean-12-eno[3,2-c]isoxazol-28-oic acid methyl ester](/img/structure/B14796629.png)

